7-Bromo-5-nitro-1H-indazole is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, with common methods involving nitration of 7-bromo-1H-indazole or bromination of 5-nitro-1H-indazole. [] The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. []
Research suggests that 7-bromo-5-nitro-1H-indazole might hold promise in various scientific areas, including:
7-Bromo-5-nitro-1H-indazole is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 242.03 g/mol. The compound features a bromine atom at the 7-position and a nitro group at the 5-position of the indazole ring, which contributes to its unique chemical properties and biological activities. The structural representation can be described using the SMILES notation: [O-][N+](=O)c1cc(Br)c2c(c1)cn[nH]2 .
Research indicates that 7-bromo-5-nitro-1H-indazole exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in drug metabolism studies and therapeutic interventions . Additionally, its structural characteristics allow it to interact with biological targets, potentially influencing cellular pathways.
The synthesis of 7-bromo-5-nitro-1H-indazole typically involves several key steps:
Purification methods such as recrystallization or column chromatography are often employed to isolate the desired product.
7-Bromo-5-nitro-1H-indazole finds applications in various fields:
Interaction studies involving 7-bromo-5-nitro-1H-indazole have revealed its role as a substrate for certain metabolic enzymes. Notably, it has been identified as a substrate for P-glycoprotein but does not significantly inhibit other cytochrome P450 enzymes, indicating a selective interaction profile . These studies are crucial for assessing the compound's potential therapeutic effects and safety profiles.
Several compounds share structural similarities with 7-bromo-5-nitro-1H-indazole. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 7-Bromo-1H-indazole | 685109-10-8 | 0.92 | Lacks nitro group; simpler structure |
| 7-Bromo-3-methyl-1H-indazole | 953411-10-4 | 0.86 | Contains methyl substituent at position 3 |
| 5-Nitroindazole | Not available | 0.83 | Does not have bromine; only one nitro group |
| 7-Bromo-5-(trifluoromethyl)-1H-indazole | Not available | 0.80 | Contains trifluoromethyl group instead of nitro |
| Methyl 7-bromo-1H-indazole-5-carboxylate | Not available | 0.86 | Contains carboxylate group; more polar |
The unique combination of both bromine and nitro groups in 7-bromo-5-nitro-1H-indazole contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .